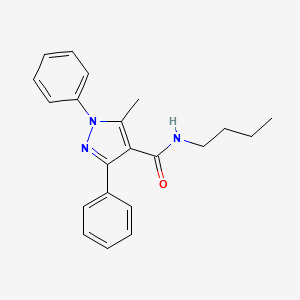
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions can be carried out using agents such as Raney-nickel alloy and formic acid.
Substitution: It can undergo substitution reactions, particularly N-arylation, using aryl halides and copper powder as a catalyst.
Common reagents and conditions used in these reactions include bromine, oxygen, Raney-nickel alloy, formic acid, aryl halides, and copper powder. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- has several scientific research applications:
Biology: This compound has shown potential as an antiviral, antimicrobial, and antifungal agent
Medicine: It is being explored for its anticancer, anti-inflammatory, and antidiabetic properties.
Industry: The compound is used in the development of novel insecticides targeting the ryanodine receptor (RyR).
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, in its antifungal activity, it targets the succinate dehydrogenase (SDH) protein, inhibiting mitochondrial electron transfer . This inhibition disrupts the energy synthesis of pathogens, leading to their death.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- can be compared with other pyrazole derivatives such as:
- 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides
These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
125103-50-6 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-butyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-3-4-15-22-21(25)19-16(2)24(18-13-9-6-10-14-18)23-20(19)17-11-7-5-8-12-17/h5-14H,3-4,15H2,1-2H3,(H,22,25) |
InChI Key |
AJCUHIQRNNLRGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















